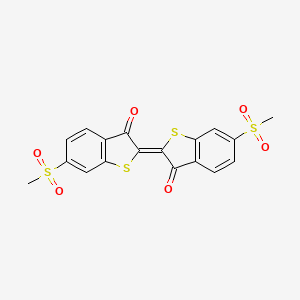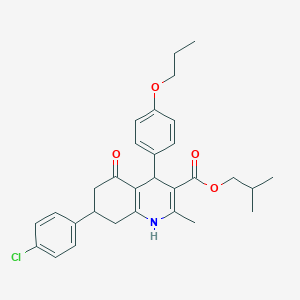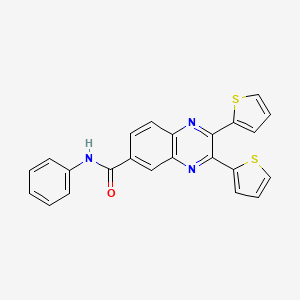
6,6'-bis(methylsulfonyl)-3H,3'H-2,2'-bi-1-benzothiophene-3,3'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘6,6'-bis(methylsulfonyl)-3H,3'H-2,2'-bi-1-benzothiophene-3,3'-dione’ is a chemical compound that has been widely researched for its potential use in various scientific applications. It is commonly referred to as BMD, and its molecular formula is C18H12O4S2. This chemical compound has been found to possess unique properties that make it a suitable candidate for use in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of BMD is not fully understood. However, it is believed that BMD acts as a donor-acceptor type molecule, which facilitates charge transfer between the donor and acceptor moieties. This property makes BMD a suitable candidate for use in the fabrication of organic semiconductors.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, which makes it a suitable candidate for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMD in lab experiments include its unique properties, non-toxicity, and biocompatibility. However, the limitations of using BMD include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on BMD. One of the potential applications of BMD is in the field of organic electronics. Researchers can further explore the properties of BMD and its derivatives to develop more efficient organic semiconductors. Another potential application of BMD is in the field of biomedical research. Researchers can explore the biocompatibility of BMD and its derivatives to develop new materials for drug delivery and tissue engineering. Additionally, researchers can explore the potential use of BMD as a catalyst in various chemical reactions.
Métodos De Síntesis
The synthesis of BMD involves the reaction between 2,2'-bi-1-benzothiophene-3,3'-dione and dimethyl sulfoxide in the presence of a strong base. The reaction leads to the formation of BMD, which can be further purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
BMD has been extensively studied for its potential use in various scientific applications. It has been found to possess unique properties that make it a suitable candidate for use in the field of organic electronics. BMD has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors.
Propiedades
IUPAC Name |
(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6S4/c1-27(21,22)9-3-5-11-13(7-9)25-17(15(11)19)18-16(20)12-6-4-10(28(2,23)24)8-14(12)26-18/h3-8H,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRFRVCHARMOY-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)



![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)

![(3aS*,5S*,9aS*)-5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5176451.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![N-(2-fluorophenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176488.png)